
Sdz-glc-756
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDZ-GLC-756: is a novel octahydrobenzo[g]quinoline derivative. It has been studied for its unique pharmacological properties, particularly its opposing effects on dopamine D1 and D2 receptors. This compound is known for its potential therapeutic applications in treating conditions such as glaucoma and other eye diseases .
Preparation Methods
The synthesis of SDZ-GLC-756 involves multiple steps, starting with the preparation of the octahydrobenzo[g]quinoline core. The reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .
Chemical Reactions Analysis
SDZ-GLC-756 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SDZ-GLC-756 has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a tool to study the linkage between dopamine D1 and D2 receptors.
Biology: The compound has been used to investigate the effects on cellular adenosine 3’, 5’-cyclic monophosphate (cAMP) and tumor necrosis factor alpha (TNF-alpha) production.
Medicine: this compound has shown potential in lowering intraocular pressure in patients with glaucoma and ocular hypertension.
Industry: Its unique properties make it a candidate for developing new pharmacological treatments
Mechanism of Action
SDZ-GLC-756 exerts its effects through its interaction with dopamine receptors. It acts as an antagonist at dopamine D1 receptors and an agonist at dopamine D2 receptors. This dual action results in the inhibition of dopamine-sensitive adenylate cyclase and the stimulation of electrically evoked acetylcholine release. The compound’s effects on prolactin secretion and circling behavior in animal models further highlight its complex mechanism of action .
Comparison with Similar Compounds
SDZ-GLC-756 is unique in its dual action on dopamine receptors. Similar compounds include:
SCH23390: A selective dopamine D1 receptor antagonist.
Bromocriptine: A selective dopamine D2 receptor agonist.
Quinpirole: Another dopamine D2 receptor agonist.
Compared to these compounds, this compound’s ability to act on both dopamine D1 and D2 receptors sets it apart, making it a valuable tool for studying the interactions between these receptors .
Properties
Molecular Formula |
C20H24N2S |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(3R,4aR,10aR)-1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline |
InChI |
InChI=1S/C20H24N2S/c1-22-13-15(14-23-20-8-4-5-9-21-20)10-18-11-16-6-2-3-7-17(16)12-19(18)22/h2-9,15,18-19H,10-14H2,1H3/t15-,18-,19-/m1/s1 |
InChI Key |
JVCCQRRESBKGJS-ATZDWAIDSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CC=CC=C3C2)CSC4=CC=CC=N4 |
Canonical SMILES |
CN1CC(CC2C1CC3=CC=CC=C3C2)CSC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)

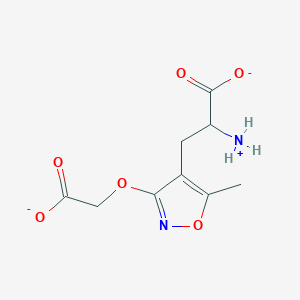
![Potassium; 2-[5-ethyl-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-[1,3,4]thiadiazol-(2Z)-ylidenecarbamoyl]-cyclopent-1-enecarboxylate](/img/structure/B10782032.png)

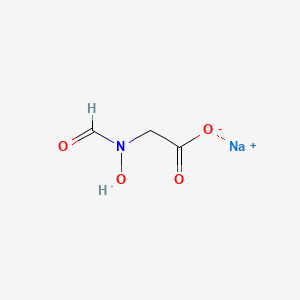
![3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B10782051.png)
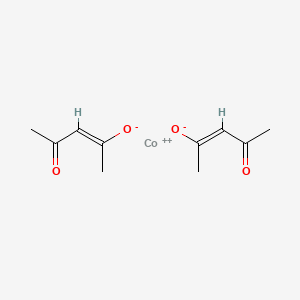
![[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B10782060.png)
![3-Hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782067.png)
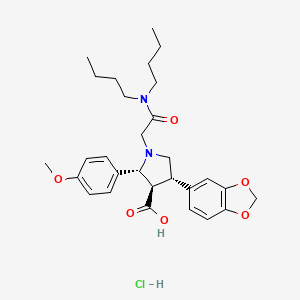
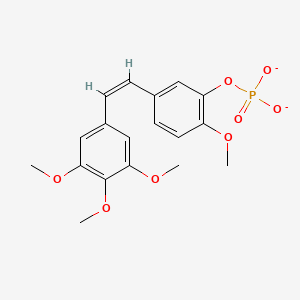
![(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B10782075.png)
